Methyl 6-hydroxyhexanoate
CAS No.: 4547-43-7
Cat. No.: VC3725607
Molecular Formula: C7H14O3
Molecular Weight: 146.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4547-43-7 |
---|---|
Molecular Formula | C7H14O3 |
Molecular Weight | 146.18 g/mol |
IUPAC Name | methyl 6-hydroxyhexanoate |
Standard InChI | InChI=1S/C7H14O3/c1-10-7(9)5-3-2-4-6-8/h8H,2-6H2,1H3 |
Standard InChI Key | YDJZXHZRXDLCEH-UHFFFAOYSA-N |
SMILES | COC(=O)CCCCCO |
Canonical SMILES | COC(=O)CCCCCO |
Introduction
Chemical Identity and Structure
Basic Information
Methyl 6-hydroxyhexanoate is defined by its molecular formula C7H14O3, which indicates its composition of seven carbon atoms, fourteen hydrogen atoms, and three oxygen atoms . The structure features a linear six-carbon chain with a methyl ester group at one end (carbon-1) and a primary hydroxyl group at the terminal carbon (carbon-6). This arrangement creates a molecule with distinct hydrophilic regions at both ends connected by a relatively hydrophobic carbon chain, giving it amphiphilic properties that influence its physical behavior and reactivity. The systematic arrangement of atoms in methyl 6-hydroxyhexanoate confers upon it unique chemical properties that distinguish it from other similar esters. The compound's structural features enable it to participate in various chemical reactions involving either the hydroxyl group, the ester functionality, or both, making it a versatile synthetic intermediate.
Nomenclature
Methyl 6-hydroxyhexanoate is known by several names in chemical literature, reflecting different naming conventions and historical developments in chemical nomenclature. According to IUPAC naming rules, it is properly called methyl 6-hydroxyhexanoate, highlighting the presence of both the methyl ester and the hydroxyl group at the sixth carbon position . Alternative names include methyl 6-hydroxycaproate, which uses the traditional name "caproic acid" for hexanoic acid, and 6-hydroxycaproic acid methyl ester, which emphasizes the parent acid structure . The compound is also listed in chemical databases as hexanoic acid, 6-hydroxy-, methyl ester, following the Chemical Abstracts Service (CAS) naming convention . These different nomenclature approaches, while referring to the same chemical entity, serve various purposes in different contexts of chemical communication and database organization.
Molecular Mass and Structural Characteristics
Methyl 6-hydroxyhexanoate has an average mass of 146.186 atomic mass units and a more precise monoisotopic mass of 146.094294, which is important for analytical identification using mass spectrometry techniques . The molecular structure features a primary alcohol group (-CH2OH) at the terminal carbon and a methyl ester group (-COOCH3) at the opposite end, connected by a flexible four-carbon chain that can adopt various conformations in solution. This flexibility contributes to the compound's physical properties and influences its interactions with solvents and other molecules in solution. The presence of two oxygen-containing functional groups creates potential hydrogen bonding sites, affecting its solubility profile and making it more soluble in polar solvents than a comparable hydrocarbon. The distance between the functional groups in methyl 6-hydroxyhexanoate is sufficient to allow them to react independently in many cases, which is a valuable characteristic for selective synthetic transformations.
Physical and Chemical Properties
Physical State and Appearance
Methyl 6-hydroxyhexanoate appears as a colorless oil under standard laboratory conditions, which is consistent with the physical state of many medium-chain esters with similar molecular weights . The liquid state at room temperature facilitates its handling and application in various chemical processes without requiring melting or specialized equipment. As an oil, it exhibits the expected flow properties and viscosity typical of medium-chain functionalized esters, properties that are important for its industrial handling and formulation into products. The colorless appearance indicates high purity and absence of chromophoric groups that would absorb visible light, which is advantageous for applications where color might be undesirable, such as in cosmetic formulations. The physical state of methyl 6-hydroxyhexanoate makes it suitable for direct incorporation into liquid formulations and reactions without the need for prior dissolution, simplifying many procedural aspects of its use.
Physical Properties
Methyl 6-hydroxyhexanoate possesses distinct physical properties that are critical for understanding its behavior in various chemical and industrial processes. The compound has a melting point of 123-124°C when measured in solvents like benzene, cyclohexane, or acetone, which is relatively high for an ester of its size, likely due to hydrogen bonding interactions between molecules . Its boiling point of 123°C at 12 Torr pressure indicates that it would boil at a much higher temperature under atmospheric pressure, which is important for distillation and purification considerations . With a density of 1.0214 g/cm³, it is slightly denser than water, which can impact phase separation in liquid-liquid extractions and other physical processing methods . The compound's estimated LogP value of 0.300 suggests a balance between hydrophilic and hydrophobic properties, making it moderately soluble in both polar and non-polar solvents, a characteristic that expands its utility in various applications .
Table 1: Physical Properties of Methyl 6-hydroxyhexanoate
Property | Value |
---|---|
Melting point | 123-124 °C (in benzene, cyclohexane, acetone) |
Boiling point | 123 °C (at 12 Torr pressure) |
Density | 1.0214 g/cm³ |
Color | Colorless |
Form | Oil |
LogP | 0.300 (estimated) |
pKa | 15.12±0.10 (Predicted) |
Synthesis Methods
Synthesis from ε-Caprolactone
The synthesis of methyl 6-hydroxyhexanoate from ε-caprolactone represents an efficient and straightforward approach that takes advantage of ring-opening reactions of cyclic esters. This method involves the treatment of ε-caprolactone with methanol in the presence of sulfuric acid catalyst under reflux conditions for a relatively short period of 30 minutes, making it an attractive option for both laboratory and potential industrial scale synthesis . The reaction proceeds through the nucleophilic attack of methanol on the carbonyl carbon of the lactone, resulting in ring opening and formation of the methyl ester and hydroxyl group at opposite ends of the molecule. Following the reaction, neutralization with an aqueous solution of sodium hydroxide and extraction with ethyl acetate yields the desired product with quantitative yield, demonstrating the efficiency of this synthetic route . The high yield and relatively mild conditions of this procedure make it particularly valuable for producing methyl 6-hydroxyhexanoate at various scales without specialized equipment or extreme conditions, contributing to its accessibility as a chemical intermediate.
Alternative Synthesis Pathways
An alternative approach to synthesizing methyl 6-hydroxyhexanoate involves a two-step process beginning with the hydrolysis of ε-caprolactone to 6-hydroxyhexanoic acid, followed by esterification to introduce the methyl group. The first step in this alternative pathway involves treating ε-caprolactone with 0.5 M sodium hydroxide solution at room temperature for 12 hours, followed by neutralization with Amberlite IR-120 (H+) resin, which yields 6-hydroxyhexanoic acid in excellent yield (98%) as reported in the literature . This intermediate acid can then be converted to the methyl ester through various esterification methods, such as treatment with methanol in the presence of an acid catalyst or using reagents like diazomethane or trimethylsilyldiazomethane for milder conditions. While this two-step approach may seem longer than the direct method, it offers the advantage of producing the intermediate 6-hydroxyhexanoic acid, which itself is a valuable compound with its own applications and can be diverted to other synthetic pathways if desired. Additionally, the separation of the synthesis into two distinct steps may provide better control over the reaction and potentially higher purity of the final product in some settings, making it a valuable alternative despite the additional step.
Applications and Uses
Synthetic Intermediate
The true value of methyl 6-hydroxyhexanoate perhaps lies in its versatility as a synthetic intermediate in organic chemistry. The presence of both hydroxyl and ester functional groups in the molecule provides multiple handles for selective chemical transformations, allowing it to serve as a building block for more complex molecules with specific properties and functions. As demonstrated in the available research, the compound can be elaborated to create more complex structures such as 1-(6-(benzyloxy)-6-oxohexyl) 5-tert-butyl 2-FmocNH-glutamate, illustrating its utility in the synthesis of amino acid derivatives and potentially peptide-related compounds . The hydroxyl group can be selectively modified through various reactions such as oxidation to an aldehyde or carboxylic acid, conversion to a leaving group for nucleophilic substitution, or protection with groups like tert-butyldimethylsilyl (TBDMS) to enable selective transformations elsewhere in the molecule. Similarly, the methyl ester functionality can undergo transesterification, reduction to an alcohol, or hydrolysis to the corresponding acid, providing additional pathways for structural elaboration and diversification.
Research and Development
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